2-(difluoromethoxy)-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]benzamide
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Overview
Description
2-(difluoromethoxy)-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]benzamide is a complex organic compound that features a difluoromethoxy group, a hydroxy(phenyl)methyl group, and a cyclopropylmethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(difluoromethoxy)-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the difluoromethoxy group: This can be achieved through the reaction of a suitable precursor with difluoromethylating agents under controlled conditions.
Hydroxy(phenyl)methylation: This step involves the addition of a hydroxy(phenyl)methyl group to the intermediate compound.
Amidation: The final step involves the formation of the benzamide core through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(difluoromethoxy)-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(difluoromethoxy)-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(difluoromethoxy)-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]benzamide involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The hydroxy(phenyl)methyl group can interact with various enzymes and receptors, modulating their activity. The cyclopropylmethyl group can provide steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(trifluoromethoxy)-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]benzamide
- 2-(difluoromethyl)-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]benzamide
- 2-(difluoromethoxy)-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]aniline
Uniqueness
2-(difluoromethoxy)-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]benzamide is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(difluoromethoxy)-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO3/c20-18(21)25-15-9-5-4-8-14(15)17(24)22-12-19(10-11-19)16(23)13-6-2-1-3-7-13/h1-9,16,18,23H,10-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTCFZSJTONKCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=CC=C2OC(F)F)C(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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